molecular formula C18H21NO B290438 4-ethyl-N-(4-isopropylphenyl)benzamide

4-ethyl-N-(4-isopropylphenyl)benzamide

Cat. No. B290438
M. Wt: 267.4 g/mol
InChI Key: KEINXTXRHIEYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-isopropylphenyl)benzamide, also known as EIPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. EIPB belongs to the class of benzamide derivatives and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

4-ethyl-N-(4-isopropylphenyl)benzamide binds to TRPV1 by interacting with a specific region of the protein called the vanilloid binding pocket. This interaction results in the inhibition of the protein's activity, leading to a decrease in the sensation of pain and temperature.
Biochemical and Physiological Effects
In addition to its effects on TRPV1, 4-ethyl-N-(4-isopropylphenyl)benzamide has been found to exhibit a variety of other biochemical and physiological effects. These include the modulation of ion channels, the inhibition of inflammatory responses, and the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(4-isopropylphenyl)benzamide in lab experiments is its high selectivity for TRPV1, which allows for the specific targeting of this protein. However, 4-ethyl-N-(4-isopropylphenyl)benzamide also has some limitations, such as its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for the use of 4-ethyl-N-(4-isopropylphenyl)benzamide in scientific research. These include the development of more potent derivatives of 4-ethyl-N-(4-isopropylphenyl)benzamide, the investigation of its effects on other types of ion channels and proteins, and the exploration of its potential therapeutic applications in the treatment of pain and inflammation.
Conclusion
In conclusion, 4-ethyl-N-(4-isopropylphenyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively bind to TRPV1 makes it a valuable tool for investigating the role of this protein in various physiological and pathological processes. Further research is needed to fully elucidate the potential applications of 4-ethyl-N-(4-isopropylphenyl)benzamide in both basic and clinical research.

Synthesis Methods

The synthesis of 4-ethyl-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylphenylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain the final compound.

Scientific Research Applications

4-ethyl-N-(4-isopropylphenyl)benzamide has been widely used in scientific research due to its ability to selectively bind to a specific type of protein called TRPV1. This protein is involved in the sensation of pain and temperature and is found in various tissues throughout the body, including the nervous system.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-ethyl-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H21NO/c1-4-14-5-7-16(8-6-14)18(20)19-17-11-9-15(10-12-17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

KEINXTXRHIEYCQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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